Cas no 28813-39-0 (2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1))
28813-39-0 structure
Product Name:2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)
Numero CAS:28813-39-0
MF:C14H21ClN2O2
MW:284.781742811203
CID:264056
PubChem ID:162634
Update Time:2025-04-19
2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol monohydrochloride
- 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride (1:1)
- 36236-36-9
- EINECS 252-931-9
- Pindolol HCl
- EINECS 257-080-7
- DTXSID50951457
- MAUPDHMFNIUWSK-UHFFFAOYSA-N
- 2-Propanol, 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)-, hydrochloride
- SCHEMBL561162
- EINECS 249-250-4
- EINECS 251-878-9
- (1)-1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol monohydrochloride
- 4-(2-Hydroxy-3-isopropylaminoproxy)-indole
- 1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride
- 1-[(1H-Indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
- 28813-39-0
- 51246-70-9
- 34203-14-0
- NS00084241
- (1)-1-(1H-Indol-4-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride
- 1-(1H-Indol-4-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride
- Pindolol hydrochloride
-
- Inchi: 1S/C14H20N2O2.ClH/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13;/h3-7,10-11,15-17H,8-9H2,1-2H3;1H
- Chiave InChI: MAUPDHMFNIUWSK-UHFFFAOYSA-N
- Sorrisi: Cl.O(C1=CC=CC2=C1C=CN2)CC(CNC(C)C)O
Proprietà calcolate
- Massa esatta: 284.12933
- Massa monoisotopica: 284.129
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 6
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 57.3Ų
Proprietà sperimentali
- Punto di ebollizione: 457.1°Cat760mmHg
- Punto di infiammabilità: 230.3°C
- PSA: 57.28
2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1) Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
28813-39-0 (2-Propanol,1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)) Prodotti correlati
- 130115-65-0(1,1'-(1-Methylethyl)iminobis3-(1H-indol-4-yloxy)-2-propanol)
- 1185031-19-9(Pindolol-d7)
- 26328-11-0((S)-(-)-Pindolol)
- 13523-86-9(Pindolol)
- 1246819-01-1(N-Isopropyl Carvedilol)
- 57775-29-8(Carazolol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso